molecular formula C5H8N2O2 B11923219 3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one

3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one

Cat. No.: B11923219
M. Wt: 128.13 g/mol
InChI Key: JIULEVIXGXYUHQ-UHFFFAOYSA-N
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Description

3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one is a bicyclic heterocyclic compound featuring a unique combination of nitrogen and oxygen atoms within its fused ring system. The structure comprises a bicyclo[3.3.0]octane scaffold with an oxygen atom (3-oxa), a quaternary ammonium group (1-azonia), and a secondary amine (2-azanida). Notably, the presence of both azonia (positively charged) and azanida (neutral) groups introduces polarity and reactivity differences compared to simpler bicyclic analogs .

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one

InChI

InChI=1S/C5H8N2O2/c8-5-4-2-1-3-7(4)6-9-5/h4,7H,1-3H2

InChI Key

JIULEVIXGXYUHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)O[N-][NH+]2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one typically involves the condensation of L-Proline with chloral. This reaction forms a trichloromethyl-substituted bicyclic structure, which is then further processed to yield the desired compound . The reaction conditions often include the use of solvents like toluene and specific temperature controls to ensure the proper formation of the bicyclic ring system .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially opening the ring or altering substituents.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler bicyclic structures with fewer substituents.

Scientific Research Applications

3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one and related bicyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Melting Point Synthetic Route Applications
This compound Not explicitly provided (inferred as C₆H₉N₂O₂⁺) ~157.15 (calculated) Bicyclo[3.3.0]octane with 3-oxa, 1-azonia (quaternary ammonium), and 2-azanida (secondary amine) Not reported Likely involves cyclization of amino alcohols with quaternizing agents Theoretical: Chiral catalysts, ionic liquids, peptidomimetics
(2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one C₇H₈Cl₃NO₂ 244.51 Bicyclo[3.3.0]octane with 3-oxa, 1-aza (secondary amine), and 2-trichloromethyl substituent 108–112°C Condensation of L-proline derivatives with chloral Industrial: Chiral synthon in pharmaceuticals, organocatalysis
1,2-Di-((2R,5R)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-onyl) ethane C₂₀H₃₂N₂O₄ 364.48 Two 1-aza-3-oxabicyclo[3.3.0]octan-4-one units linked via ethane, tert-butyl substituents Not reported Multi-step synthesis using LDA-mediated coupling and HATU activation Peptidomimetics: β-turn stabilization in peptide analogs
Tricyclic Pro-Pro-Diketopiperazine (18) C₁₄H₂₂N₄O₃ 294.35 Tricyclic diketopiperazine fused with pyrrolidine and indolizidine Not reported Intramolecular cyclization and dehydration Biomedical: Mimicking Pro-Pro-Pro-NH₂ β-turn conformations in peptide design

Key Research Findings and Analysis

Structural and Electronic Differences

  • In contrast, analogs like (2R,5S)-2-trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one lack charged groups but feature electron-withdrawing trichloromethyl substituents, which stabilize the ring system and influence stereoselectivity in reactions .
  • Steric Effects : The tert-butyl substituent in 1,2-di-((2R,5R)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-onyl) ethane creates significant steric hindrance, making it suitable for rigidifying peptide structures . The target compound’s azanida group may offer hydrogen-bonding sites, enabling supramolecular interactions.

Biological Activity

3-Oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a bicyclo[3.3.0] skeleton, characterized by the presence of both azonia (positively charged nitrogen) and oxo (carbonyl) functional groups, which contribute to its reactivity and interactions with biological molecules.

The molecular formula of this compound is C8H14N2O, with a molecular weight of approximately 142.21 g/mol. The structural framework allows for various chemical reactions, making it a candidate for synthesizing derivatives with enhanced biological properties.

PropertyValue
Molecular FormulaC8H14N2O
Molecular Weight142.21 g/mol
Structural FeaturesBicyclic with azonia and oxo groups

Biological Activity Overview

Research indicates that compounds similar to this compound may possess significant biological activities, including:

  • Antimicrobial Activity : The presence of the azonia group enhances the compound's ability to interact with microbial membranes, potentially leading to antimicrobial effects.
  • Antineoplastic Properties : Preliminary studies suggest that similar bicyclic compounds exhibit cytotoxic effects against various cancer cell lines.
  • Antihypertensive Effects : Some derivatives have shown promise in lowering blood pressure through vasodilatory mechanisms.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors involved in key biological pathways. The unique combination of functional groups allows for:

  • Binding Affinity : The positively charged nitrogen can form ionic interactions with negatively charged sites on proteins.
  • Enzyme Inhibition : The carbonyl group may participate in nucleophilic attack mechanisms, inhibiting enzyme activity.
  • Membrane Disruption : The compound's structure may facilitate insertion into microbial membranes, leading to cell lysis.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound:

  • Synthesis and Evaluation : A study synthesized several derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls, suggesting potential as antimicrobial agents .
  • Cytotoxicity Testing : Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa, MCF7). The results demonstrated that some derivatives had IC50 values in the low micromolar range, indicating promising antitumor activity .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of azonium and oxo functionalities within a bicyclic framework, which may enhance its biological activity compared to other similar compounds lacking one or both functionalities.

Compound NameStructural FeaturesUnique Aspects
1-Azabicyclo[2.2.2]octanoneBicyclic structure with nitrogenLacks oxygen functionality
9-Azabicyclo[3.3.1]nonaneBicyclic structure with nitrogenContains more complex ring system
8-Oxa-bicyclo[4.2.0]octaneBicyclic structure with oxygenDifferent ring size and connectivity

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